Dexverapamil - 38321-02-7

Dexverapamil

Catalog Number: EVT-434904
CAS Number: 38321-02-7
Molecular Formula: C27H38N2O4
Molecular Weight: 454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexverapamil is the purified (+)-enantiomer of verapamil, a well-known calcium channel blocker. [] While verapamil is used clinically as a racemic mixture for treating cardiovascular conditions, dexverapamil has garnered interest in scientific research primarily for its ability to modulate multidrug resistance (MDR) in cancer cells. [] This modulation effect stems from dexverapamil's interaction with P-glycoprotein (P-gp), a transmembrane protein encoded by the MDR1 gene, which acts as an efflux pump, expelling anticancer drugs from the cells and leading to drug resistance. []

Mechanism of Action

Dexverapamil acts as a P-gp inhibitor, effectively blocking the efflux pump activity of P-gp. [] This inhibition leads to increased intracellular accumulation of anticancer drugs that are substrates of P-gp, thereby restoring their efficacy against MDR cancer cells. [, ] While both dexverapamil and its metabolite, nor-dexverapamil, exhibit comparable P-gp antagonism, they differ in their potency and pharmacokinetic properties. [, ] Notably, dexverapamil does not seem to affect the pharmacokinetics of all anticancer drugs; for example, it does not alter the steady-state concentration of etoposide. []

Physical and Chemical Properties Analysis

Dexverapamil, like its parent compound verapamil, is a hydrophobic molecule with limited solubility in water. [] This property is significant for its interaction with the lipid bilayer of cell membranes, where P-gp is located. The pKa of dexverapamil is 8.90, and its intrinsic solubility as a monomer is 6.6 x 10^-5 M. [] Interestingly, dexverapamil demonstrates a higher solubility than expected at a pH below 7.0 due to self-association, forming cationic dimers. [] This self-association behavior is further supported by its surface activity and its ability to increase the solubility of hydrophobic compounds like naphthalene and anthracene in aqueous solutions. []

Applications
  • Breast Cancer: Clinical trials explored dexverapamil's potential to resensitize metastatic breast cancer cells to anthracyclines like epirubicin. [, , , , ] Although some studies reported partial remissions, overall results remain inconclusive, warranting further investigation. [, , ]
  • Renal Cell Carcinoma: Combined with vinblastine, dexverapamil did not demonstrate significant antitumor activity in patients with advanced renal cell carcinoma despite achieving plasma concentrations within the range for in vitro MDR reversal. [, , ]
  • Pancreatic Adenocarcinoma: A phase I/II trial investigated dexverapamil in combination with high-dose epirubicin and GM-CSF for advanced pancreatic adenocarcinoma, but detailed results were not available in the provided abstracts. [, ]

Beyond its role as a chemosensitizer, dexverapamil has demonstrated a chemopreventive effect in reducing the incidence and size of preneoplastic lesions in a rat liver carcinogenesis model. []

Future Directions

Despite the initial promise, dexverapamil's clinical application has been hampered by its inherent cardiotoxicity and limited efficacy as a single-agent MDR modulator. [, , ] Future research directions could explore:

  • Combination Therapies: Investigate synergistic effects of dexverapamil with other P-gp inhibitors or novel targeted therapies to enhance MDR reversal and minimize toxicity. [, ]
  • Drug Delivery Systems: Develop novel drug delivery systems, such as nanoparticles or liposomes, to improve the targeted delivery of dexverapamil to tumor cells, increasing its efficacy and reducing systemic side effects. []
  • Personalized Medicine: Identify biomarkers that can predict which patients are most likely to benefit from dexverapamil treatment, allowing for a more personalized approach to MDR modulation. [, ]
  • Understanding Resistance Mechanisms: Conduct further research to fully elucidate the complex mechanisms of MDR, including the role of other efflux transporters and intracellular signaling pathways, to develop more effective therapeutic strategies. [, , ]

Verapamil

Relevance: Verapamil is the parent compound of dexverapamil. Dexverapamil is the dextro-isomer of verapamil and possesses a better safety profile, particularly with regard to cardiotoxicity, while retaining the ability to inhibit P-gp.

Nor-Dexverapamil

Compound Description: Nor-dexverapamil is the major active metabolite of dexverapamil. Like its parent compound, nor-dexverapamil also exhibits P-gp inhibitory activity. Studies have shown that both dexverapamil and nor-dexverapamil can reach plasma concentrations in patients treated with dexverapamil that are within the range effective for P-gp inhibition in vitro.

Cyclosporin A

Relevance: Cyclosporin A serves as a benchmark compound for comparing the efficacy of dexverapamil as a P-gp inhibitor in preclinical models.

Doxorubicin

Relevance: Several studies have explored the use of dexverapamil to modulate doxorubicin resistance in cancer cells. Dexverapamil, by inhibiting P-gp, enhances the intracellular accumulation and cytotoxic effects of doxorubicin in MDR cells.

Vinblastine

Relevance: Studies have evaluated the combination of dexverapamil and vinblastine for treating advanced renal cell carcinoma, aiming to overcome vinblastine resistance.

Etoposide

Relevance: Dexverapamil has been used in combination with EPOCH chemotherapy (etoposide, prednisone, vincristine, cyclophosphamide, and doxorubicin) in lymphoma patients. Interestingly, unlike with doxorubicin, dexverapamil did not significantly affect the pharmacokinetics of etoposide.

Dexniguldipine Hydrochloride

Relevance: Dexniguldipine hydrochloride is a second-generation P-gp inhibitor that has been compared to dexverapamil in modulating drug resistance.

Tariquidar

Relevance: Tariquidar represents a more potent and selective P-gp inhibitor compared to dexverapamil and highlights the ongoing efforts to develop improved MDR modulators.

Quinidine

Relevance: Quinidine is another example of a first-generation MDR modulator that, like verapamil, has shown limited clinical utility due to its toxicity.

Properties

CAS Number

38321-02-7

Product Name

Dexverapamil

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile

Molecular Formula

C27H38N2O4

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1

InChI Key

SGTNSNPWRIOYBX-HHHXNRCGSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Solubility

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/
Practically insoluble in water
Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform
4.47 mg/L

Synonyms

Calan
Cordilox
Dexverapamil
Falicard
Finoptin
Hydrochloride, Verapamil
Iproveratril
Isoptin
Isoptine
Izoptin
Lekoptin
Verapamil
Verapamil Hydrochloride

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.